(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone
Description
Properties
IUPAC Name |
[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]-(4-phenyloxan-4-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FNO2S/c24-20-9-5-4-8-19(20)21-10-13-25(14-17-28-21)22(26)23(11-15-27-16-12-23)18-6-2-1-3-7-18/h1-9,21H,10-17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBHWTQZSZBWBPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2F)C(=O)C3(CCOCC3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26FNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocyclic Systems
Thiazepane vs. Piperazine Derivatives
The thiazepane ring in the target compound differs from piperazine derivatives (e.g., thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl) methanone from ). Piperazines are six-membered rings with two nitrogen atoms, offering strong hydrogen-bonding capabilities.
Tetrahydropyran vs. Benzothiazine Systems
The tetrahydropyran in the target compound contrasts with the 1,4-benzothiazine ring in (4-ethylphenyl)[7-fluoro-4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone (). Benzothiazine’s fused aromatic system and sulfone groups increase polarity, which may reduce CNS activity compared to the target’s tetrahydropyran, a simpler oxygen-containing ring with moderate lipophilicity .
Substituent Effects
Fluorinated Aromatic Groups
The 2-fluorophenyl group in the target compound is structurally analogous to the 2,4-difluorophenyl moiety in 2-(4-(2,4-difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone (). Fluorine atoms enhance metabolic stability and electron-withdrawing effects, which can influence receptor binding. However, the target’s single fluorine may offer a balance between activity and toxicity compared to difluorinated analogs .
Phenyl vs. Sulfonyl Groups
The phenyl group in the target compound contrasts with the sulfonyl-containing analogs in . Sulfonyl groups increase hydrophilicity and may improve solubility but could reduce membrane permeability. The target’s unsubstituted phenyl group likely enhances lipophilicity, favoring passive diffusion across biological membranes .
Physicochemical Properties (Hypothetical Analysis)
Chemoinformatic Similarity
Using Tanimoto coefficients (), the target compound’s binary fingerprint would likely show moderate similarity (~0.4–0.6) to benzothiazine and piperazine analogs due to shared methanone and aromatic features. Lower similarity (~0.2–0.3) is expected with triazole derivatives () due to divergent core structures .
Q & A
Q. What analytical techniques resolve degradation by-products formed during long-term stability studies?
- Methodological Answer:
- Forced Degradation: Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions.
- HPLC-PDA/ELSD: Track degradation peaks and compare retention times with synthetic standards.
- LC-MS/MS: Identify by-products via fragmentation patterns and high-resolution mass matching .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
